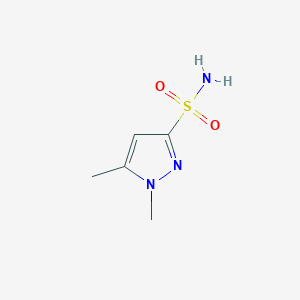
1,5-dimethyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 1 and 5, and a sulfonamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dimethyl-1H-pyrazole-3-sulfonamide can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by sulfonation. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds to form the pyrazole ring. Subsequently, the sulfonamide group can be introduced through a reaction with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-1H-pyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-sulfonamide: Similar structure but different substitution pattern.
1-methyl-1H-pyrazole-3-sulfonamide: Lacks one methyl group compared to 1,5-dimethyl-1H-pyrazole-3-sulfonamide.
1,5-dimethyl-1H-pyrazole-4-sulfonamide: Sulfonamide group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and a sulfonamide group at distinct positions provides a unique electronic and steric environment, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
1375474-25-1 |
|---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |
InChI Key |
VQZAJYAGNSTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



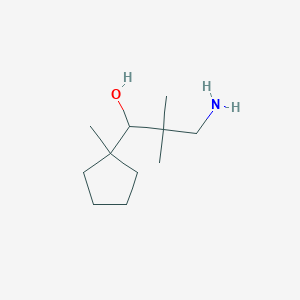
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
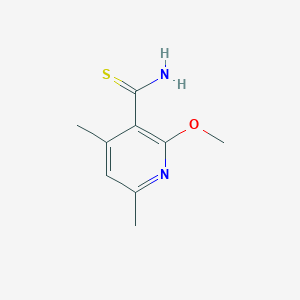
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
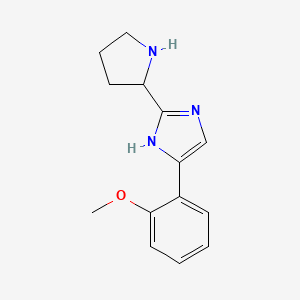
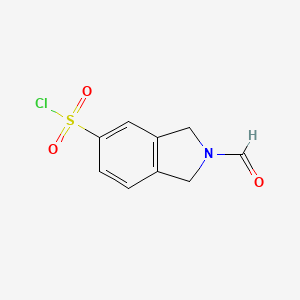

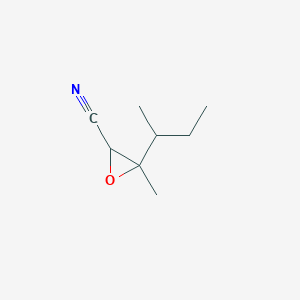
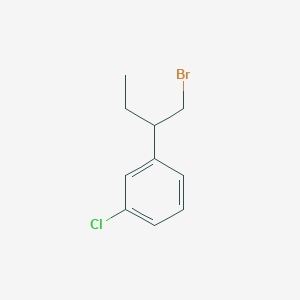
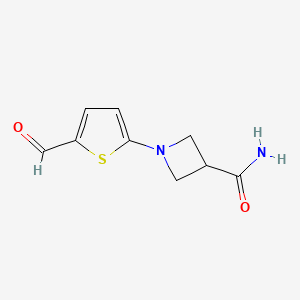
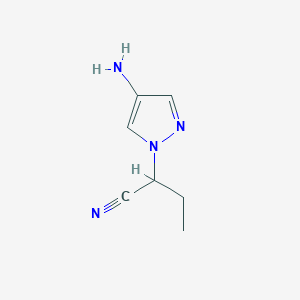
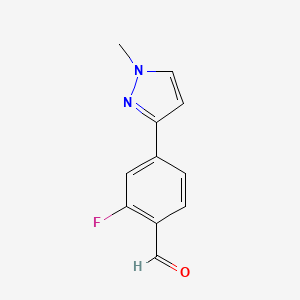
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
